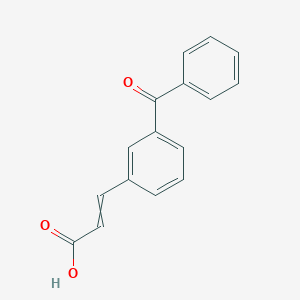
3-(3-Benzoylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzoylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Research indicates that 3-(3-Benzoylphenyl)prop-2-enoic acid exhibits various biological activities, particularly in the realm of drug development. Its interactions with biological targets have been studied to assess its potential as a therapeutic agent:
- Antimicrobial Activity : Studies have shown that the compound can disrupt cellular processes essential for microbial survival, indicating potential applications in developing new antimicrobial agents.
- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, suggesting that this compound may possess similar properties, making it a candidate for treating inflammatory diseases .
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis:
- Photoinitiators : Due to its ability to absorb UV light, this compound can act as a photoinitiator in polymerization processes. This application is crucial in developing coatings, adhesives, and dental materials.
Biochemical Studies
The compound has been employed in various biochemical studies due to its ability to interact with proteins and enzymes:
- Binding Affinity Studies : Interaction studies have revealed insights into how this compound binds with specific proteins, which can be critical for understanding drug mechanisms and designing new inhibitors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the compound's effect on bacterial strains | Demonstrated significant inhibition of bacterial growth through disruption of cellular processes |
| Polymerization Research | Explored the use of the compound as a photoinitiator | Found effective in initiating polymerization under UV light, enhancing material properties |
| Binding Studies | Analyzed interactions with protein targets | Identified specific binding sites and affinities that could lead to therapeutic applications |
Propriétés
Numéro CAS |
917909-69-4 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
3-(3-benzoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(18)10-9-12-5-4-8-14(11-12)16(19)13-6-2-1-3-7-13/h1-11H,(H,17,18) |
Clé InChI |
MYASBRUZJIHXDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













